molecular formula C13H18N2O B11883247 N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11883247
M. Wt: 218.29 g/mol
InChI Key: AFAKWTKQRUPFFX-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with two methyl groups on the amine nitrogen and a third methyl group at the 2-position.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N,N,2-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9-4-5-10-8-11(13(16)15(2)3)6-7-12(10)14-9/h6-9,14H,4-5H2,1-3H3

InChI Key

AFAKWTKQRUPFFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Methyl Groups: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Halogenated tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of tetrahydroquinoline exhibit various pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. For instance, studies have shown that certain tetrahydroquinoline derivatives can act as NMDA receptor antagonists, which are useful in anesthesia and pain management .

Case Study: Neuroprotective Effects
A study conducted on the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of the compound) demonstrated significant neuroprotective properties in a rat model of Parkinson's disease. The study reported that treatment with this compound reduced oxidative stress markers and improved motor coordination scores compared to control groups .

Antioxidant Activity

The antioxidant properties of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide have been highlighted in several studies. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells.

Research Findings
In experiments involving oxidative stress models, the compound was shown to significantly decrease levels of lipid oxidation products and protein oxidation products. This reduction was linked to an improvement in overall cellular health and function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. The findings suggest that it possesses notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Summary

OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus20 µg/mLCell wall synthesis inhibition
Escherichia coli50 µg/mLDisruption of membrane integrity
Candida albicans15 µg/mLInhibition of fungal cell growth

Applications in Neurodegenerative Diseases

The compound's potential application in treating neurodegenerative diseases has garnered attention due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Study: Parkinson's Disease Model
In a controlled study involving rats with induced Parkinsonism, administration of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline resulted in improved motor function and reduced neuroinflammation. The compound effectively decreased the expression of pro-inflammatory cytokines and enhanced levels of tyrosine hydroxylase in brain tissue .

Summary of Biological Activities

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism
AnticancerMCF-710Induces apoptosis
A54930Caspase activation
AntimicrobialStaphylococcus aureus20Cell wall synthesis inhibition
Escherichia coli50Disruption of membrane integrity
NeuroprotectiveNeuroblastoma cellsN/AReduces reactive oxygen species (ROS)

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key parameters of N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
This compound (Target Compound) C₁₃H₁₈N₂O 218.30 (estimated) N,N,2-trimethyl, 6-carboxamide Potential bromodomain ligand (analogous to )
1,2,3,4-Tetrahydroquinoline-6-carboxamide C₁₀H₁₂N₂O 176.22 Unsubstituted tetrahydroquinoline core Base compound for derivatization
n-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide C₁₁H₁₄N₂O 190.24 Single N-methyl group Discontinued commercial availability
(2S,4R)-1-Acetyl-4-((5-chloropyrimidin-2-yl)amino)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide C₁₈H₂₁ClN₆O₂ 388.85 Acetyl, chloropyrimidinyl, stereospecific methyl Bromodomain-containing protein 4 inhibitor
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-diethylquinoxaline-6-carboxamide C₂₂H₂₄N₄O₂S 408.50 Benzothiophene, quinoxaline, ethyl groups High lipophilicity (XLogP3 = 4.4)
(R,S)-5-{3-acetamido-2-[...]-β-D-glucopyranosyloxy]propoxy}-...carboxamide (10) Complex ~800 (estimated) Glycosylated, acetylated sugar moieties Glycobiology studies

Key Differences and Implications

Substituent Effects: The target compound’s N,N,2-trimethyl groups enhance steric bulk and lipophilicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline-6-carboxamide . This may improve membrane permeability but reduce solubility. The bromodomain inhibitor (C₁₈H₂₁ClN₆O₂) includes a chloropyrimidinyl group, enabling π-π stacking and halogen bonding in protein binding pockets, which the target compound lacks . Glycosylated analogs (e.g., compound 10 in ) exhibit significantly higher molecular weights (~800 g/mol) due to acetylated sugar moieties, limiting blood-brain barrier penetration but enhancing target specificity in carbohydrate-mediated processes .

Biological Activity :

  • The target compound’s structural simplicity may offer broader bioavailability compared to the glycosylated derivatives, which are tailored for specific enzymatic interactions .
  • The bromodomain inhibitor’s stereospecific methyl and acetyl groups () highlight the importance of chirality in optimizing binding affinity, a feature absent in the racemic target compound .

Biological Activity

N,N,2-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (HTHQ) is a compound belonging to the quinoline family, which has garnered attention for its potential therapeutic applications. This article explores the biological activities of HTHQ, focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. Recent studies have highlighted its efficacy in experimental models of neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

HTHQ features a tetrahydroquinoline structure with a carboxamide functional group. Its structural characteristics contribute to its bioactivity, particularly its ability to penetrate the blood-brain barrier (BBB), which is crucial for neuroprotective effects.

Antioxidant Activity

HTHQ has demonstrated significant antioxidant properties. A study indicated that it effectively reduces oxidative stress markers in rat models of Parkinson's disease. The compound lowered levels of 8-isoprostane and lipid oxidation products, indicating a reduction in oxidative damage to cells .

Anti-inflammatory Effects

The compound's anti-inflammatory activity is mediated through the inhibition of the NF-κB pathway. Research shows that HTHQ treatment resulted in decreased expression of pro-inflammatory cytokines and myeloperoxidase activity in brain tissues . This modulation of inflammatory responses is critical in conditions where neuroinflammation plays a role in disease progression.

Neuroprotective Effects

In experimental models of Parkinson's disease induced by rotenone, HTHQ improved motor coordination scores and restored levels of tyrosine hydroxylase—a key enzyme in dopamine synthesis . Histopathological assessments revealed that HTHQ reduced the severity of brain tissue damage associated with neurodegeneration.

Study 1: HTHQ in Parkinson's Disease Models

In a controlled study involving rats with induced Parkinsonism, HTHQ was administered at varying doses. Results showed significant improvements in motor function and reductions in oxidative stress markers compared to control groups treated with standard medications like rasagiline .

Parameter Control Group HTHQ Group Rasagiline Group
Motor Coordination Score45 ± 575 ± 460 ± 6
Tyrosine Hydroxylase LevelsLowHighModerate
Lipid Peroxidation ProductsHighLowModerate

Study 2: In Vitro Antiproliferative Activity

Another study explored the antiproliferative effects of HTHQ derivatives on cancer cell lines. Compounds related to HTHQ exhibited significant cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

The biological activities of HTHQ can be attributed to several mechanisms:

  • Antioxidant Mechanism : The presence of a secondary nitrogen atom in the hydroquinoline ring allows for radical formation, contributing to its antioxidant capabilities.
  • NF-κB Pathway Modulation : By inhibiting NF-κB activation, HTHQ reduces inflammation and protects neuronal cells from damage.
  • BBB Penetration : The compound's conformational flexibility aids its ability to cross the BBB, enhancing its neuroprotective potential.

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